1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H10N2O2 It features a cyclopropane ring attached to a carboxylic acid group and a 5-methylpyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functionalization to introduce the pyrazolyl group. One common method involves the reaction of cyclopropane carboxylic acid with 5-methylpyrazole under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The pyrazolyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its derivatives can be explored for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and the functional groups present.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
1-Aminocyclopropane-1-carboxylic acid: Lacks the pyrazolyl group but shares the cyclopropane carboxylic acid core.
Uniqueness
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the 5-methylpyrazolyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(5-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-5-9-10(6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCFVUUFJIZMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.